molecular formula C13H13NO B8770422 2-Amino-4-methoxy-biphenyl CAS No. 38088-00-5

2-Amino-4-methoxy-biphenyl

Cat. No.: B8770422
CAS No.: 38088-00-5
M. Wt: 199.25 g/mol
InChI Key: PBXBUVMSXRFGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methoxy-biphenyl is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

38088-00-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-methoxy-2-phenylaniline

InChI

InChI=1S/C13H13NO/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3

InChI Key

PBXBUVMSXRFGIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A Parr bottle charged with 4-methoxy-2-nitrobiphenyl (27.6 g, 120 mmol), Raney nickel (1.5 g), ethanol (100 mL), and H2O (100 mL) was rocked under hydrogen (60 psi) for 3 h. The suspension was filtered through Celite, the cake washed with ethanol (500 mL) and tetrahydrofuran (500 mL), and the filtrate concentrated in vacuo. The residual suspension was digested with CH2Cl2 (300 mL), washed with H2O (300 mL), and the organic portion extracted with 1 N HCl (4×200 mL). The combined extracts were made basic with 50% NaOH, extracted with CH2Cl2 (3×200 mL), and the organic extracts washed with brine (300 mL), dried (K2CO3), filtered, and concentrated in vacuo to give 24 g (100%) of the title compound which was used without further purification: 1H NMR (300 MHz, CDCl3) δ 3.78 (s, 3H), 3.90 (br s, 2H), 6.34 (d, J=2 Hz, 1H), 6.41 (dd, J=8, 2 Hz, 1H), 7.03 (d, J=8 Hz, 1H), 7.15-7.33 (m, 2H), 7.36-7.41 (m, 3H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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